2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol
Overview
Description
2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol is an organic compound with the molecular formula C11H16O4. It is a phenol derivative and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its phenoxyethanol structure, which includes an ethoxy group and a hydroxymethyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol typically involves the reaction of 2-ethoxyphenol with formaldehyde and ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and continuous monitoring of the reaction progress ensures efficient production. The final product is purified through distillation or crystallization techniques to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxyethanol derivatives .
Scientific Research Applications
2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, which can modulate cellular oxidative stress levels. Additionally, its ability to form hydrogen bonds and interact with biological membranes contributes to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: A common preservative in cosmetics and pharmaceuticals with similar antimicrobial properties.
2-ethoxy-4-(hydroxymethyl)phenol: Shares structural similarities but differs in its hydroxyl group positioning.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Used as a photoinitiator in polymer synthesis
Uniqueness
2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-2-14-11-7-9(8-13)3-4-10(11)15-6-5-12/h3-4,7,12-13H,2,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWVBZRDQCAHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.